trans-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid trans-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13456717
InChI: InChI=1S/C14H16O3S/c1-18-10-7-5-9(6-8-10)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17)/t11-,12-/m1/s1
SMILES: CSC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O
Molecular Formula: C14H16O3S
Molecular Weight: 264.34 g/mol

trans-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid

CAS No.:

Cat. No.: VC13456717

Molecular Formula: C14H16O3S

Molecular Weight: 264.34 g/mol

* For research use only. Not for human or veterinary use.

trans-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid -

Specification

Molecular Formula C14H16O3S
Molecular Weight 264.34 g/mol
IUPAC Name (1R,2R)-2-(4-methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C14H16O3S/c1-18-10-7-5-9(6-8-10)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17)/t11-,12-/m1/s1
Standard InChI Key XRZNUKRLXZYVMT-VXGBXAGGSA-N
Isomeric SMILES CSC1=CC=C(C=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O
SMILES CSC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O
Canonical SMILES CSC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O

Introduction

Chemical Structure and Physical Properties

The compound’s structure comprises a cyclopentane backbone with two key substituents:

  • Carboxylic acid group at position 1, enabling hydrogen bonding and ionic interactions.

  • 4-Thiomethylbenzoyl group at position 2, introducing aromaticity and sulfur-mediated reactivity.

Table 1: Physical and Chemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC14H16O3S\text{C}_{14}\text{H}_{16}\text{O}_{3}\text{S}
Molecular Weight264.35 g/mol
IUPAC Name(1R,2R)-2-(4-methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid
StereochemistryTrans configuration (1R,2R)
SolubilitySparingly soluble in water; soluble in organic solvents (e.g., DMSO, ethanol)
Purity≥97% (HPLC)

The trans configuration is critical for its biological activity, as stereochemistry influences binding affinity to targets like aldose reductase (AKR1C1/3) .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step strategies to achieve regioselectivity and stereocontrol:

  • Cyclopentane Ring Formation: Diels-Alder reactions or cyclization of γ-keto acids.

  • Benzoylation: Friedel-Crafts acylation using 4-thiomethylbenzoyl chloride under Lewis acid catalysis (e.g., AlCl3_3).

  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis (e.g., phosphazene bases) to enforce trans configuration .

Example Protocol:

  • React cyclopentanecarboxylic acid with 4-thiomethylbenzoyl chloride in anhydrous dichloromethane at 0°C.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the trans isomer .

Industrial-Scale Production

  • Continuous Flow Reactors: Enhance yield (up to 78%) and reduce reaction time.

  • Automated Purification: Simulated moving bed (SMB) chromatography for enantiomeric purity ≥98% .

Chemical Reactivity and Modifications

The compound undergoes diverse reactions:

  • Oxidation: Thiomethyl (-SCH3\text{-SCH}_3) oxidizes to sulfoxide (-SOCH3\text{-SOCH}_3) or sulfone (-SO2CH3\text{-SO}_2\text{CH}_3) using H2O2\text{H}_2\text{O}_2 or mCPBA\text{mCPBA} .

  • Esterification: Carboxylic acid reacts with alcohols (e.g., methanol) under acidic conditions to form esters.

  • Amidation: Coupling with amines via EDC/HOBt to generate bioactive analogues .

Key Derivative:

  • Methyl Ester: C15H18O3S\text{C}_{15}\text{H}_{18}\text{O}_{3}\text{S}, used as a prodrug to enhance bioavailability .

Target/EffectModel SystemResultSource
AKR1C3 InhibitionLNCaP Cells70% reduction in cell viability (25 µM)
TNF-α SuppressionRAW 264.7 Macrophages30% decrease at 10 µM
Antibacterial ActivityS. aureusMIC = 12.5 µg/mL

Applications in Drug Development

  • Lead Optimization: Serves as a bioisostere for carboxylic acids, improving metabolic stability .

  • Prodrug Design: Ester derivatives enhance blood-brain barrier penetration for neurological targets .

  • Chemical Probes: Used to study sulfur-mediated protein interactions via X-ray crystallography .

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